2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid
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Description
2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C14H12Cl2N2O3S and its molecular weight is 359.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
Sulfuric Acid Derivatives as Recyclable Catalysts : Sulfuric acid derivatives, such as sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, have been employed as recyclable catalysts for the synthesis of pyrazolones. This highlights the potential of sulfur-containing compounds in catalysis and synthesis processes, providing efficient yields and reusability in reaction setups (Tayebi et al., 2011).
Antimicrobial and Herbicidal Activities
N-Substituted Oxadiazole Derivatives : Research focusing on the synthesis of N-substituted oxadiazole derivatives has shown that these compounds exhibit significant antibacterial activity. The structural elements of these derivatives, including sulfanyl acetamides, play a crucial role in their bioactivity, underscoring the importance of sulfur and nitrogen heteroatoms in drug design (Siddiqui et al., 2014).
Herbicidal Activity of Pyrazolones : Pyrazolone derivatives have been reported to possess herbicidal activity. The study on 2-alkyl(aryl)-3-methylsulfonyl(sulfinyl)pyrano-[4,3-c]pyrazol-4(2H)-ones demonstrates the agricultural applications of sulfur and pyrazole containing compounds, indicating potential avenues for developing new herbicides (Li et al., 2005).
Molecular Docking and Cytotoxicity Studies
Molecular Docking of Oxadiazole Derivatives : The study on N-substituted oxadiazole derivatives also included molecular docking and cytotoxicity evaluations. These assessments help in understanding the interaction of such compounds with biological targets, potentially leading to the development of new therapeutics with lower cytotoxic effects (Siddiqui et al., 2014).
Properties
IUPAC Name |
2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-8-10(6-19)14(22-7-13(20)21)18(17-8)5-9-11(15)3-2-4-12(9)16/h2-4,6H,5,7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOOIDAUVKRQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.